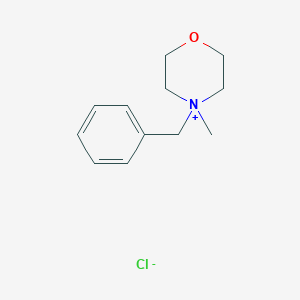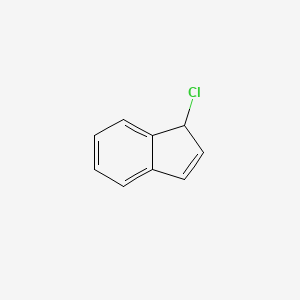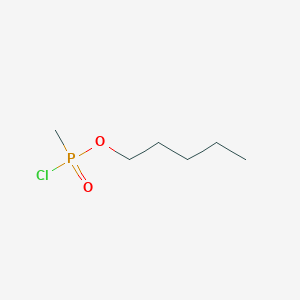
Pentyl methylphosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl methylphosphonochloridate is an organophosphorus compound with the molecular formula C6H14ClO2P It is a derivative of methylphosphonic acid and is characterized by the presence of a pentyl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentyl methylphosphonochloridate can be synthesized through the reaction of pentanol with methylphosphonic dichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridate group. The general reaction scheme is as follows:
C5H11OH+CH3P(O)Cl2→C5H11P(O)(CH3)Cl+HCl
The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl methylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pentyl methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form pentyl methylphosphonic acid derivatives and reduction to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., ethanol), and thiols (e.g., thiophenol). These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include pentyl methylphosphonamides, pentyl methylphosphonates, and pentyl methylphosphonothioates.
Hydrolysis: The major product is pentyl methylphosphonic acid.
Oxidation and Reduction: Products include various phosphonic acid derivatives and phosphine derivatives.
Applications De Recherche Scientifique
Pentyl methylphosphonochloridate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the production of pesticides and flame retardants.
Biology: The compound is studied for its potential use as a biochemical probe to investigate enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: this compound is used in the production of specialty chemicals, including surfactants and plasticizers.
Mécanisme D'action
The mechanism of action of pentyl methylphosphonochloridate involves its interaction with nucleophilic sites in biological molecules. The chloridate group is highly reactive and can form covalent bonds with nucleophiles such as amino acids, nucleotides, and enzymes. This reactivity underlies its potential use as a biochemical probe and therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentyl methylphosphonofluoridate: Similar in structure but contains a fluoridate group instead of a chloridate group.
Pentyl methylphosphonic acid: The hydrolyzed form of pentyl methylphosphonochloridate.
Pentyl methylphosphonothioate: Contains a thiolate group instead of a chloridate group.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical reactions Its chloridate group makes it a valuable intermediate in the synthesis of various organophosphorus compounds
Propriétés
Numéro CAS |
53864-20-3 |
|---|---|
Formule moléculaire |
C6H14ClO2P |
Poids moléculaire |
184.60 g/mol |
Nom IUPAC |
1-[chloro(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C6H14ClO2P/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |
Clé InChI |
LERFJWAVYOYKFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=O)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


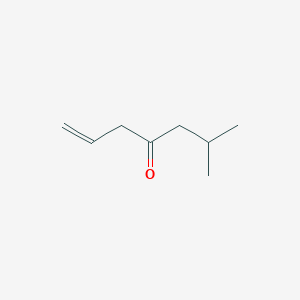
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
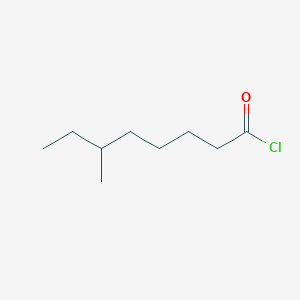
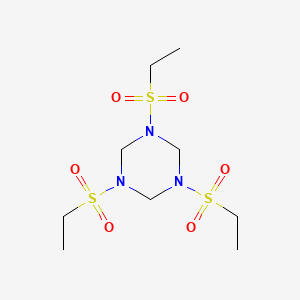
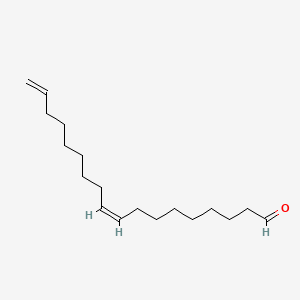
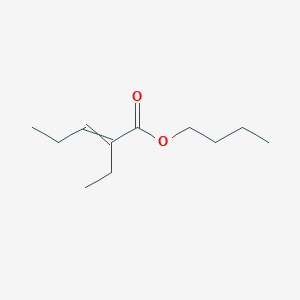

![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)
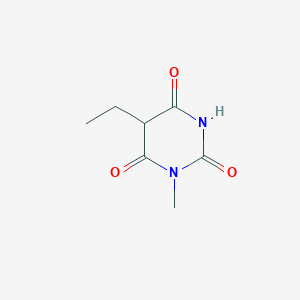
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] hexanedioate](/img/structure/B14641863.png)
